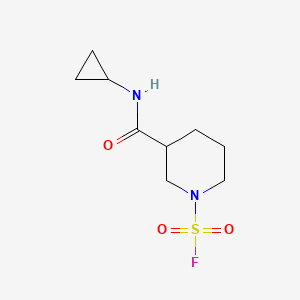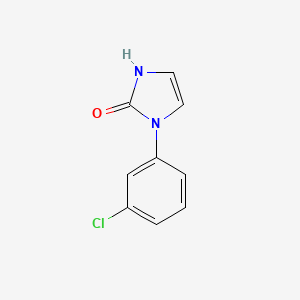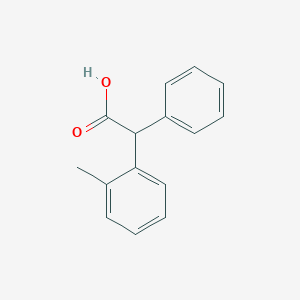![molecular formula C29H36FN7O2 B2723478 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 902929-31-1](/img/no-structure.png)
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a triazoloquinazolinone ring, and a propanamide group. The presence of these groups suggests that the compound might have interesting biological activities, as these groups are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group might increase its polarity and influence its solubility in water .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of novel compounds featuring structural motifs similar to the queried compound has been explored, with some derivatives demonstrating significant antimicrobial activity. One study involved the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which were evaluated for their in vitro antibacterial and antifungal activities against various bacterial species and fungal strains. Some of these synthesized compounds showed potential as antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Anticancer Activity
Another area of research application involves evaluating the anticancer potential of related compounds. A study on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements essential for anticancer activity, reported that certain urea derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests that compounds with similar structural frameworks could be potential candidates for anticancer drug development (Reddy et al., 2015).
Pharmacological Properties
Further investigations into related compounds have also highlighted their pharmacological relevance. For instance, research on quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists demonstrated promising hypotensive activity in animal models, indicating potential applications in cardiovascular drug development (Abou-Seri, Abouzid, & Abou El Ella, 2011).
Molecular Modeling and Synthesis
The preparation of triazoloquinazolinium betaines and exploration of their molecular structures through crystallography and molecular modeling studies suggest a deeper understanding of the molecular interactions and properties of such compounds, offering insights into their potential research applications across various scientific domains (Crabb et al., 1999).
Mechanism of Action
Future Directions
properties
CAS RN |
902929-31-1 |
|---|---|
Product Name |
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide |
Molecular Formula |
C29H36FN7O2 |
Molecular Weight |
533.652 |
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C29H36FN7O2/c1-21(2)20-36-28(39)22-8-3-5-10-24(22)37-26(32-33-29(36)37)12-13-27(38)31-14-7-15-34-16-18-35(19-17-34)25-11-6-4-9-23(25)30/h3-6,8-11,21H,7,12-20H2,1-2H3,(H,31,38) |
SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-Bromophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2723401.png)


![2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2723409.png)
![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723410.png)

![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)
![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)

![N-(2-chloro-4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2723416.png)

![2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723418.png)